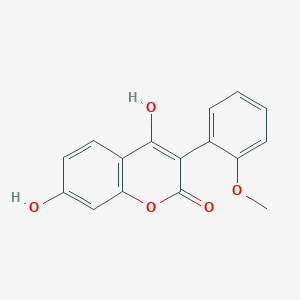

4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one

Description

Position Within Coumarin Derivative Taxonomy

Coumarins are classified as benzopyrones, consisting of a benzene ring fused to a pyrone moiety. The compound 4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one belongs to the simple coumarin subclass, distinguished by its lack of fused heterocyclic systems. Its substitution pattern places it within two taxonomic categories:

- Hydroxylated Coumarins : The 4,7-dihydroxy configuration parallels natural derivatives like esculetin (6,7-dihydroxycoumarin) but exhibits distinct regiochemistry.

- Methoxy-Aryl-Substituted Coumarins : The 2-methoxyphenyl group at position 3 introduces steric and electronic effects uncommon in naturally occurring coumarins.

Table 1: Structural Comparison with Representative Coumarin Derivatives

This compound’s taxonomy reflects a hybrid design philosophy, merging natural coumarin motifs (hydroxyl groups) with synthetic aromatic modifications (methoxy-phenyl).

Historical Context of Methoxy-Substituted Chromenone Development

The development of methoxy-substituted chromenones emerged from mid-20th century efforts to enhance coumarins’ physicochemical properties. Key milestones include:

- 1950s : Isolation of methoxy coumarins (e.g., herniarin) from plant sources, revealing the role of methoxy groups in modulating lipid solubility.

- 1980s–1990s : Synthetic methodologies like the Knoevenagel condensation enabled systematic introduction of aryl groups at position 3, as demonstrated by the synthesis of 3-phenylcoumarin analogs.

- 2010s : Advances in green chemistry (e.g., deep eutectic solvents) facilitated the efficient synthesis of this compound, achieving yields >90% under mild conditions.

The compound’s synthetic accessibility via piperidine-catalyzed condensations of salicylaldehydes and β-keto esters marked a shift toward structurally complex coumarin libraries.

Rationale for Targeted Molecular Modifications

The molecular design of this compound addresses three key objectives:

Electronic Modulation :

Stereochemical Control :

Solubility Optimization :

Table 2: Impact of Substituents on Physicochemical Properties

| Substituent | Effect on logP | Hydrogen Bond Capacity |

|---|---|---|

| 4,7-Dihydroxy | Decrease | Donor/Acceptor |

| 3-(2-Methoxyphenyl) | Increase | Acceptor (methoxy) |

Properties

IUPAC Name |

4,7-dihydroxy-3-(2-methoxyphenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-12-5-3-2-4-10(12)14-15(18)11-7-6-9(17)8-13(11)21-16(14)19/h2-8,17-18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKXPAXCSKUAOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C3=C(C=C(C=C3)O)OC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one typically involves the condensation of 2-methoxybenzaldehyde with 4-hydroxycoumarin under acidic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromen-2-one core.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can be performed using reagents like bromine or iodine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Production of dihydroxy derivatives.

Substitution: Introduction of halogen atoms or other substituents at specific positions on the chromen-2-one core.

Scientific Research Applications

Scientific Research Applications

- Chemistry The compound serves as a building block in synthesizing more complex flavonoid derivatives due to its unique structure as a valuable intermediate in organic synthesis.

- Biology It is studied for its antioxidant, anti-inflammatory, and anticancer properties. It can inhibit various enzymes and signaling pathways involved in disease processes.

- Medicine This compound is investigated for potential therapeutic applications and has shown promise in preclinical studies for treating conditions like diabetes, cardiovascular diseases, and neurodegenerative disorders.

- Industry It is used in developing natural product-based cosmetics and nutraceuticals because of its antioxidant properties.

Biological Activities and Mechanisms

4,7-Dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one acts as an antioxidant by scavenging free radicals and chelating metal ions. It modulates signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cell proliferation. Studies on related coumarin derivatives have shown significant cytotoxic effects against various cancer cell lines, with the mechanism often involving the induction of apoptosis through pathways such as the P38 MAPK signaling pathway.

Anticancer Properties

Research indicates that coumarin derivatives exhibit significant cytotoxic effects against various cancer cell lines:

- MCF-7 Breast Cancer Cells: Coumarin derivatives showed IC50 values ranging from 5 µM to 94.27 µg/mL against MCF-7 cells, indicating potent anticancer activity.

- Mechanism of Action: The mechanism often involves the induction of apoptosis through pathways such as the P38 MAPK signaling pathway.

Antioxidant Potential

Biscoumarin derivatives have been evaluated for their antioxidant potential .

- 3,3'-(3-hydroxy-4-methoxyphenylmethylene)-bis-4-hydroxy-2H-chromen-2-one (3g ) and 3,3'-(4-methoxyphenyl-methylene)-bis-4-hydroxy-2H-chromen-2-one (3h ) showed the highest DPPH activity with IC50 values of 53.33 ± 6.12 and 68.44 ± 2.67 µg/mL, respectively, compared to butylated hydroxytoluene (BHT) with an IC50 of 71.00 ± 0.82 µg/mL .

- The strongest inhibition of linoleic acid peroxidation was by 3,3'-(3-hydroxy-4-methoxyphenylmethylene)-bis-4-hydroxy-2H-chromen-2-one (3g ) and 3'-(4-hydroxy-3-methoxyphenyl-methylene)-bis-4-hydroxy-2H-chromen-2-one .

- The presence of electron-donating methoxy/hydroxy groups at the para-position directed the maximum DPPH scavenging activity, as seen in compounds 3g and 3h , even better than the standard BHT .

Mechanism of Action

The mechanism by which 4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one exerts its effects involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and chelating metal ions. It also modulates signaling pathways such as NF-κB and MAPK, which are involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivity of Analogous Coumarin Derivatives

Key Observations:

Substituent Position and Chain Length: The 3-(2-methoxyphenyl) group in the target compound contrasts with the 3-[4-(2-methoxyphenyl)butyl] chain in PD-178390. The elongated alkyl chain in PD-178390 significantly enhances HIV-1 protease binding affinity (EC₅₀ = 200 nM vs.

Hydroxylation Patterns :

- The 4,7-dihydroxy configuration in the target compound differs from the 5-hydroxy-4-methyl substitution in compound 30 (). This difference may reduce water solubility (due to methyl group hydrophobicity) but could enhance membrane permeability .

Functional Group Additions :

- Introducing an oxadiazole moiety (CD-5) improves dual α-glucosidase/α-amylase inhibitory activity, suggesting that auxiliary functional groups can expand therapeutic applications .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Key Observations:

- The 4-methoxyphenyl analog shares similar physicochemical properties with the target compound, suggesting that methoxy positional isomerism minimally impacts solubility but may affect target selectivity .

Biological Activity

4,7-Dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one, also known as a coumarin derivative, has garnered attention in recent years due to its diverse biological activities. Coumarins are a class of compounds known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, summarizing various research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a chromenone backbone with hydroxyl groups at positions 4 and 7 and a methoxyphenyl group at position 3. The presence of these functional groups is crucial for its biological activity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of coumarin derivatives. For instance, research indicates that related compounds exhibit significant cytotoxic effects against various cancer cell lines:

- MCF-7 Breast Cancer Cells : A study found that coumarin derivatives showed IC50 values ranging from 5 µM to 94.27 µg/mL against MCF-7 cells, indicating potent anticancer activity .

- Mechanism of Action : The mechanism often involves induction of apoptosis through pathways such as the P38 MAPK signaling pathway .

Antiviral Activity

Coumarins have also been studied for their antiviral properties. For example:

- Anti-HIV Activity : Research has demonstrated that certain coumarin derivatives inhibit HIV replication effectively. Compounds similar to this compound have shown promising results in vitro against HIV-1 .

- Binding Affinity : Molecular docking studies suggest that coumarins can bind effectively to viral proteins, inhibiting their function .

Antimicrobial Effects

The antimicrobial properties of coumarins have been well-documented:

- Bacterial Inhibition : Studies have reported that certain coumarin derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Mechanism : The proposed mechanism includes disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Data Table: Biological Activities of Coumarin Derivatives

| Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 5 - 94.27 | |

| Antiviral | HIV-1 | Varies | |

| Antimicrobial | Staphylococcus aureus | Varies | |

| Escherichia coli | Varies |

Case Studies

- Study on MCF-7 Cells :

- Antiviral Research :

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4,7-dihydroxy-3-(2-methoxyphenyl)-2H-chromen-2-one, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via Pechmann condensation or Ulmann coupling , using precursors like substituted phenols and β-ketoesters. Optimization involves adjusting catalysts (e.g., H₂SO₄, FeCl₃), solvent systems (ethanol or methanol), and temperature (80–120°C). For example, sodium hydroxide and hydrogen peroxide in ethanol have been used to cyclize intermediates into the chromenone core . Purification often involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

- Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxyl and methoxy groups) and the chromenone backbone. For example, a ¹H NMR peak at δ 8.29 ppm may indicate aromatic protons adjacent to electron-withdrawing groups . Mass spectrometry (EI/ESI) confirms molecular weight (e.g., m/z 283 [M+H]⁺), while IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). X-ray crystallography (using SHELX software) resolves absolute configuration .

Q. What biological activities have been reported for this compound?

- Methodological Answer : Key activities include:

- Glucose-6-phosphate dehydrogenase (G6PD) inhibition : IC₅₀ = 0.305 mM, with competitive inhibition (Kᵢ = 1.37 mM) observed in enzyme assays using spectrophotometric NADPH depletion .

- Antiepileptic potential : Molecular docking (AutoDock Vina) shows strong binding to 4-aminobutyrate-aminotransferase (ΔG = -9.8 kcal/mol), surpassing reference drugs like clobazam .

- Antimicrobial activity : MIC values against Staphylococcus aureus (e.g., 16 µg/mL) via broth microdilution assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence bioactivity?

- Methodological Answer : Substituent position significantly alters activity. For example, 2-methoxyphenyl analogs show higher G6PD inhibition (IC₅₀ = 0.305 mM) compared to 3- or 4-methylphenyl derivatives (IC₅₀ = 0.769–0.790 mM) due to steric and electronic effects on enzyme binding . Computational studies (density functional theory) can predict substituent effects on electron density and H-bonding capacity.

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer : Contradictions often arise from variations in:

- Assay conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration) may affect enzyme kinetics.

- Cell lines : For cytotoxicity studies, use standardized cell lines (e.g., HeLa, HepG2) and normalize data to positive controls (e.g., doxorubicin).

- Compound purity : Validate purity via HPLC (>95%) to exclude confounding impurities .

Q. What computational strategies are effective for predicting pharmacokinetics and toxicity?

- Methodological Answer : Use SwissADME for predicting absorption (e.g., Caco-2 permeability), metabolism (CYP450 interactions), and ProTox-II for toxicity (e.g., hepatotoxicity risk). For this compound, computational models indicate moderate bioavailability (TPSA = 90 Ų) and low Ames test mutagenicity .

Q. How can crystallographic data improve structure-activity relationship (SAR) studies?

- Methodological Answer : Single-crystal X-ray diffraction (using SHELXL ) resolves bond angles and torsional strain, revealing how the 2-methoxyphenyl group adopts a planar conformation for optimal π-π stacking with target enzymes. For example, a dihedral angle of 12.5° between the chromenone core and phenyl ring enhances binding to hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.